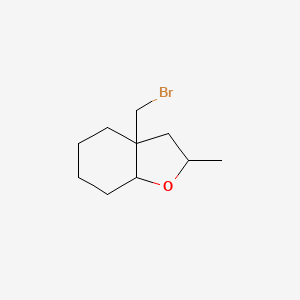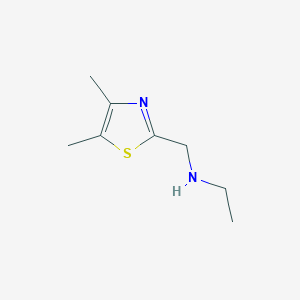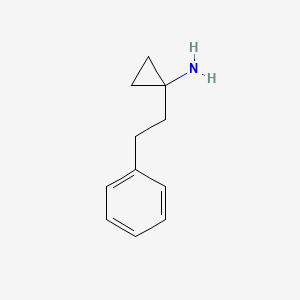
(2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a bromomethyl group and a fluorophenyl group attached to an oxolane ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (2S,4R)-oxolane and 3-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: A base such as potassium carbonate or sodium hydride is used to deprotonate the oxolane, facilitating nucleophilic substitution with 3-fluorobenzyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a carbonyl compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane depends on its specific application:
Molecular Targets: The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids.
Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-(Chloromethyl)-4-(3-fluorophenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane: Similar structure but with the fluorophenyl group in a different position.
(2S,4R)-2-(Bromomethyl)-4-(3-chlorophenyl)oxolane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane lies in its specific combination of functional groups and stereochemistry, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H12BrFO |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
(2S,4R)-2-(bromomethyl)-4-(3-fluorophenyl)oxolane |
InChI |
InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-2-1-3-10(13)4-8/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
InChI Key |
APMWYVLOGKEOHO-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CBr)C2=CC(=CC=C2)F |
Canonical SMILES |
C1C(COC1CBr)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B15259297.png)

![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B15259308.png)



![2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B15259333.png)
![N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide](/img/structure/B15259335.png)
![3-[(2-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B15259345.png)
![2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B15259355.png)



methanol](/img/structure/B15259377.png)
